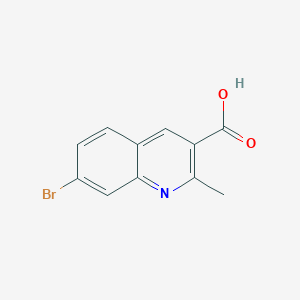

7-Bromo-2-methylquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

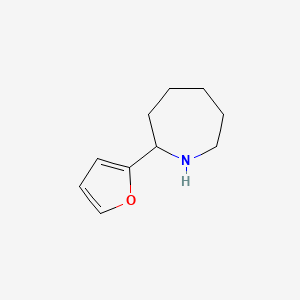

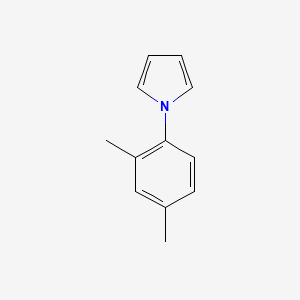

7-Bromo-2-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 . It is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a bromine atom at the 7th position and a methyl group at the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-2-methylquinoline-3-carboxylic acid is 266.09 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Groups

7-Bromo-2-methylquinoline-3-carboxylic acid and its derivatives are explored for their potential as photolabile protecting groups. The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) have been described. BHQ exhibits high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for in vivo applications. It is particularly beneficial due to its increased solubility and low fluorescence, making it a preferred caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Quinoline Derivatives

The compound 7-Bromo-2-methylquinoline-3-carboxylic acid plays a crucial role in the synthesis of various quinoline derivatives. Research indicates the synthesis of specific bromo-iodo quinoline carboxylic acids through modified procedures, emphasizing its utility in organic synthesis and highlighting its significance in the synthesis of complex molecules (Dumont & Slegers, 2010).

Chemical Transformations and Metalation

Studies reveal the potential of bromo-fluoroquinoline derivatives for undergoing diverse chemical transformations. These compounds can be converted into corresponding quinoline carboxylic acids through halogen/metal permutation and carboxylation processes. The findings underscore the compound's versatility in chemical reactions, paving the way for generating a wide array of functional molecules (Ondi et al., 2005).

Photodegradation Studies

7-Bromo-2-methylquinoline-3-carboxylic acid derivatives are studied for their photodegradation behavior. Research focusing on quinolinecarboxylic herbicides, similar in structure to the compound , reveals insights into their degradation under different irradiation conditions. The studies contribute to understanding the environmental fate and behavior of such compounds (Pinna & Pusino, 2012).

Eigenschaften

IUPAC Name |

7-bromo-2-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBPMUKCWRSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406197 |

Source

|

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylquinoline-3-carboxylic acid | |

CAS RN |

610277-19-5 |

Source

|

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

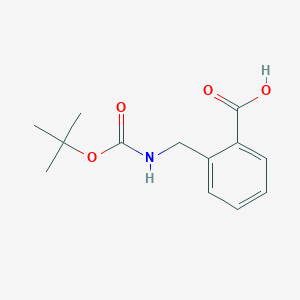

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

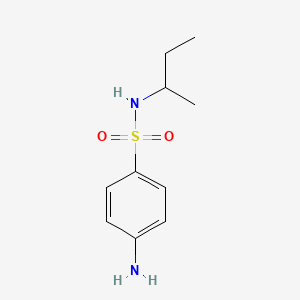

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)

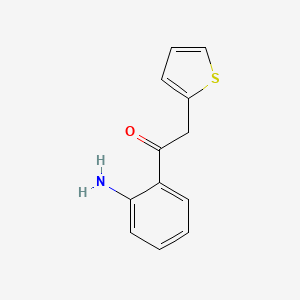

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)